1-[Amino(phenyl)methylidene]-3-phenylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[amino(phenyl)methylidene]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c15-13(11-7-3-1-4-8-11)17-14(18)16-12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJKZTLMEWDQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(=S)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for 1 Amino Phenyl Methylidene 3 Phenylthiourea and Analogues
Established Synthetic Pathways for Thiourea (B124793) Derivatives
The traditional methods for synthesizing thiourea derivatives are well-documented and widely employed due to their reliability and simplicity. These pathways primarily involve condensation reactions and the use of acid chlorides.
Condensation Reactions with Amines and Isothiocyanates
A prevalent and straightforward method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate. This reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. The versatility of this method lies in the wide availability of various primary and secondary amines and isothiocyanates, allowing for the creation of a diverse library of thiourea derivatives.
The general reaction scheme is as follows: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'
This method is highly efficient for producing both symmetrical (R = R') and unsymmetrical (R ≠ R') thioureas. The reaction conditions are typically mild, often carried out at room temperature in a suitable organic solvent such as acetone (B3395972) or acetonitrile (B52724).
Acid Chloride and Ammonium (B1175870) Thiocyanate (B1210189) Routes
Another well-established route for the synthesis of N-acyl and N-aroylthioureas involves the reaction of an acid chloride with a thiocyanate salt, typically ammonium thiocyanate or potassium thiocyanate, to form an in situ acyl or aroyl isothiocyanate. This intermediate is then reacted with a primary or secondary amine without isolation to yield the desired thiourea derivative. mdpi.comacs.orgnih.gov This two-step, one-pot synthesis is highly effective and provides good to excellent yields of the final product. acs.orgnih.gov
The reaction sequence can be summarized as:
R-COCl + SCN⁻ → R-CO-N=C=S + Cl⁻
R-CO-N=C=S + R'-NH₂ → R-CO-NH-C(=S)-NH-R'
This method is particularly useful for synthesizing thioureas with an acyl or aroyl group attached to one of the nitrogen atoms, which are known to exhibit interesting biological properties. The reaction is typically carried out in a dry organic solvent like acetone to prevent hydrolysis of the acid chloride and the isothiocyanate intermediate. mdpi.com
Advanced Synthetic Approaches and Reaction Optimization
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of aqueous medium methodologies and the application of phase-transfer catalysis in thiourea synthesis.
Aqueous Medium Methodologies
Performing organic reactions in water as a solvent offers significant environmental and economic advantages over traditional organic solvents. The synthesis of thiourea derivatives in an aqueous medium has been explored as a green alternative. This approach often involves the condensation of amines with carbon disulfide in water. While not directly applicable to the synthesis of all thiourea analogues, it represents a move towards more sustainable chemical processes.
Phase-Transfer Catalysis in Thiourea Synthesis
Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of organic compounds, particularly when the reactants are in different phases (e.g., solid-liquid or liquid-liquid). In the context of thiourea synthesis, PTC has been successfully employed to facilitate the reaction between an aroyl chloride and ammonium thiocyanate under solid-liquid conditions. asianpubs.orgtandfonline.com This method often utilizes catalysts such as polyethylene (B3416737) glycol (PEG) to transfer the thiocyanate anion from the solid phase to the organic phase, where it reacts with the aroyl chloride to form the aroyl isothiocyanate. asianpubs.orgtandfonline.com This intermediate then reacts with an amine present in the organic phase to yield the N-aroylthiourea. asianpubs.orgtandfonline.com
The advantages of using PTC include milder reaction conditions, improved yields, shorter reaction times, and often the avoidance of anhydrous solvents. asianpubs.org For instance, the synthesis of N-aryl-N'-(2-chlorobenzoyl)thioureas has been achieved in good to excellent yields using PEG-400 as the catalyst. tandfonline.com
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Polyethylene glycol-400 (PEG-400) | Solid-liquid PTC, room temperature | Good to excellent | asianpubs.orgtandfonline.com |
| Polyethylene glycol-600 (PEG-600) | One-pot synthesis | Moderate | tandfonline.comingentaconnect.com |
Targeted Derivatization for Structure-Function Elucidation
The derivatization of the thiourea scaffold is a key strategy for modulating the biological activity of these compounds and for studying structure-activity relationships (SAR). The thiourea moiety contains N-H groups that can act as hydrogen bond donors and a sulfur atom that can act as a hydrogen bond acceptor, making it a valuable pharmacophore for interacting with biological targets. nih.gov
By systematically modifying the substituents on the nitrogen atoms of the thiourea core, researchers can fine-tune the electronic and steric properties of the molecule to enhance its interaction with a specific enzyme or receptor. For example, the introduction of different heterocyclic rings or substituted aryl groups can lead to derivatives with improved antimicrobial, anticancer, or enzyme inhibitory activities. mdpi.com
Recent studies have shown that even minimal structural changes in thiourea derivatives can result in significant differences in their biological effects. acs.org For instance, the derivatization of a parent compound can lead to analogues with enhanced potency and selectivity for specific enzyme isoforms. acs.org This targeted approach to derivatization is crucial for the development of new therapeutic agents and for understanding the molecular basis of their action. The flexibility of the thiourea structure allows for the synthesis of a wide array of derivatives, making it an attractive scaffold for drug discovery. nih.gov
| Derivative Class | Biological Target/Activity | Reference |
| Phosphonate thioureas | Pancreatic, prostate, and breast cancer cell lines | mdpi.com |
| Bis-thioureas | Human leukemia cell lines | mdpi.com |
| N-acyl thioureas with heterocyclic rings | Antimicrobial, anti-biofilm, antioxidant activities | mdpi.comnih.gov |
| N-Pyrimidinyl-N′-nicotinyl thioureas | Fungicidal activity | tandfonline.comingentaconnect.com |
Introduction of Heterocyclic Moieties
The covalent attachment of heterocyclic rings to the phenylthiourea (B91264) core is a prominent strategy for creating analogues with diverse structural features. Synthetic approaches often utilize a precursor, 1-(4-acetylphenyl)-3-phenylthiourea (B5664910), which serves as a versatile starting point for constructing various heterocyclic systems.
One common methodology involves converting the acetyl group of the precursor into a more reactive intermediate, such as an enaminone. mdpi.comtandfonline.com For instance, refluxing 1-(4-acetylphenyl)-3-phenylthiourea with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) yields 1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea. tandfonline.com This enaminone intermediate can then react with a range of binucleophiles to form different heterocycles. tandfonline.com
The reaction of the enaminone with hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine in ethanol (B145695) leads to the formation of pyrazole-containing phenylthiourea derivatives. tandfonline.com Similarly, reacting the enaminone with carbon nucleophiles in refluxing acetic acid has been shown to produce more complex heterocyclic systems. Examples include the synthesis of benzothiazolo[3,2-a]pyridine and pyran-based analogues through reactions with benzothiazol-2-yl acetonitrile and acetylacetone, respectively. mdpi.comtandfonline.com Another pathway involves the reaction with 2-aminothiazole (B372263) to yield thiazolopyrimidine-phenylthiourea compounds. tandfonline.com
A general procedure for synthesizing N-acyl thiourea derivatives bearing heterocyclic amines has also been described. This method involves the in situ formation of an acyl isothiocyanate from an acyl chloride and ammonium thiocyanate, followed by the addition of a primary heterocyclic amine. nih.gov
The following table summarizes various synthetic pathways for incorporating heterocyclic moieties onto a phenylthiourea backbone.
| Starting Material | Reagent(s) | Resulting Heterocyclic Moiety | Reference |
| 1-(4-acetylphenyl)-3-phenylthiourea | 1. DMF-DMA 2. Hydrazine Hydrate | Pyrazole | tandfonline.com |
| 1-(4-acetylphenyl)-3-phenylthiourea | 1. DMF-DMA 2. Phenyl Hydrazine | Phenyl-substituted Pyrazole | tandfonline.com |
| 1-(4-acetylphenyl)-3-phenylthiourea | 1. DMF-DMA 2. 2-Aminothiazole | Thiazolopyrimidine | tandfonline.com |
| 1-(4-acetylphenyl)-3-phenylthiourea | 1. DMF-DMA 2. Benzothiazol-2-yl acetonitrile | Benzothiazolo[3,2-a]pyridine | mdpi.comtandfonline.com |
| 1-(4-acetylphenyl)-3-phenylthiourea | 1. DMF-DMA 2. Acetylacetone | Pyran | mdpi.comtandfonline.com |
| 1-(4-acetylphenyl)-3-phenylthiourea | 1. DMF-DMA 2. Dimedone | Tetrahydrochromene | mdpi.com |
| Acyl Chloride, Ammonium Thiocyanate | Primary Heterocyclic Amine | Various N-acyl derivatives | nih.gov |
Stereoselective Synthesis of Chiral Analogues
While 1-[Amino(phenyl)methylidene]-3-phenylthiourea is itself achiral, the synthesis of chiral analogues is a significant area of research, largely driven by the importance of chirality in molecular recognition and asymmetric catalysis. mdpi.com The primary method for preparing chiral thioureas involves the reaction of an amine with an isothiocyanate, where at least one of the reactants is enantiopure. mdpi.com
For example, chiral bisthioureas can be synthesized through the simple addition of two equivalents of an aryl isothiocyanate to a commercially available chiral diamine, such as (1R,2R)-diaminocyclohexane. nih.gov This approach yields the desired chiral products in high yields. nih.gov The synthesis of non-symmetrical chiral thioureas can be achieved via a two-step route where an amine is first reacted with a chloroformate, and the resulting thiocarbamate is then heated with a different, more reactive amine. mdpi.com
The development of organocatalysts, particularly those based on chiral thioureas, has highlighted the importance of stereoselective synthesis. mdpi.com These catalysts function through hydrogen bonding and have been successfully applied in various asymmetric reactions, including Michael additions. mdpi.com For instance, Cinchona alkaloid-derived thioureas have been used to catalyze asymmetric double Michael reactions and the synthesis of chiral chroman derivatives with high stereoselectivity. mdpi.com
Although direct stereoselective synthesis of chiral analogues of this compound is not extensively detailed in the literature, the established principles for synthesizing other chiral thioureas are broadly applicable. This would typically involve using a chiral primary or secondary amine in place of aniline (B41778) or a chiral phenyl isothiocyanate derivative in the foundational synthetic reactions.
Key strategies for the synthesis of chiral thioureas are outlined in the table below.
| Method | Description | Key Feature | Reference |
| Amine + Isothiocyanate | The most common method, involving the reaction of an alkyl or aryl isothiocyanate with a chiral amine or ammonia (B1221849) derivative. | Relies on the availability of enantiopure starting materials (amine or isothiocyanate). | mdpi.com |
| Two-step from Amines | An amine is reacted with a chloroformate to form a thiocarbamate, which is then reacted with a second amine to yield a non-symmetrical thiourea. | Allows for the synthesis of unsymmetrical thioureas by controlling the sequential addition of amines. | mdpi.com |
| Chiral Diamine Reaction | A chiral diamine (e.g., (1R,2R)-diaminocyclohexane) is reacted with an isothiocyanate to produce C2-symmetric bisthioureas. | Produces chiral bidentate ligands and catalysts. | nih.gov |
| Three-component Reaction | A reaction involving isocyanides, aliphatic amines, and elemental sulfur under mild conditions. | Offers an efficient, multi-component approach to thiourea synthesis. | mdpi.com |
Spectroscopic and Advanced Structural Characterization Studies
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the chemical structure of a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS) provide complementary information about the connectivity of atoms, functional groups present, and the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 1-[Amino(phenyl)methylidene]-3-phenylthiourea, ¹H-NMR and ¹³C-NMR spectra would be essential for confirming its molecular structure.
¹H-NMR Spectroscopy: A hypothetical ¹H-NMR spectrum would be expected to show distinct signals for the protons of the two phenyl rings, the amino (-NH₂) group, and the N-H proton of the thiourea (B124793) moiety. The chemical shifts (δ) of the aromatic protons would likely appear in the range of 7.0-8.0 ppm, with their multiplicity depending on the substitution pattern and coupling with adjacent protons. The protons of the amino group and the N-H proton would be expected to appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would provide information on all the unique carbon atoms in the molecule. Distinct signals would be expected for the carbon atoms of the two phenyl rings, the imino carbon (C=N), and the thiocarbonyl carbon (C=S). The chemical shift of the thiocarbonyl carbon is particularly characteristic and would be expected to appear significantly downfield, typically in the range of 180-200 ppm.
A representative data table for the expected NMR signals is presented below. Please note that these are hypothetical values and would need to be confirmed by experimental data.
| ¹H-NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Phenyl-H | 7.0 - 8.0 | m | 10H | Aromatic protons |
| NH | 8.0 - 9.0 | br s | 1H | N-H of thiourea |
| NH₂ | 5.0 - 6.0 | br s | 2H | Amino protons |
| ¹³C-NMR | Chemical Shift (δ, ppm) | Assignment |
| C=S | 180 - 200 | Thiocarbonyl carbon |
| C=N | 150 - 160 | Imino carbon |
| Aromatic C | 120 - 140 | Phenyl carbons |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=N, C=S, and C=C bonds.
The N-H stretching vibrations of the amino and thiourea groups would likely appear as broad bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=N stretching vibration of the imino group would be expected in the range of 1600-1650 cm⁻¹. The C=S stretching vibration, a key feature of thiourea derivatives, would typically appear in the region of 700-850 cm⁻¹.
A summary of the expected FT-IR absorption bands is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N | Stretching | 1600 - 1650 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C=S | Stretching | 700 - 850 |
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a crucial technique for determining the elemental formula of a compound with high accuracy. For this compound (C₁₄H₁₃N₃S), HR-MS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition. This technique would be instrumental in distinguishing the target compound from other isomers or compounds with similar nominal masses.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If suitable single crystals of this compound could be grown, this technique would provide precise information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions.
Intramolecular Interactions
The crystal structure would also elucidate any intramolecular interactions, such as hydrogen bonds. In this compound, it is plausible that an intramolecular hydrogen bond could form between one of the N-H protons and the nitrogen atom of the imino group, leading to the formation of a stable six-membered ring. Such interactions play a significant role in stabilizing the molecular conformation. The presence and geometry of these interactions would be precisely determined from the X-ray diffraction data.
Supramolecular Assembly and Intermolecular Interactions
Information not available.
Hydrogen Bonding Networks (N-H...S, N-H...O, O-H...S)
Information not available.
π-Stacking and Other Non-Covalent Interactions
Information not available.
Hirshfeld Surface Analysis and Quantitative Contributions
Information not available.
Computational and Theoretical Investigations of 1 Amino Phenyl Methylidene 3 Phenylthiourea
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a predominant quantum chemical method used to investigate the electronic structure of many-body systems. scienceopen.com It is widely employed to determine molecular geometry and electronic properties with a favorable balance between accuracy and computational cost. mdpi.com DFT calculations are foundational for understanding the intrinsic properties of thiourea (B124793) derivatives, providing detailed information on optimized geometry, orbital energies, and charge distribution.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-[Amino(phenyl)methylidene]-3-phenylthiourea, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to calculate the equilibrium geometry. nih.gov This analysis provides key structural parameters, including bond lengths, bond angles, and dihedral (torsion) angles.
Table 1: Representative Optimized Geometric Parameters for a Phenylthiourea (B91264) Core Structure This table presents typical bond length and angle values for phenylthiourea-like structures as determined by DFT calculations. Specific values for the title compound require dedicated computational studies.
| Parameter | Bond/Angle | Typical Value |
| Bond Lengths | C=S | 1.68 - 1.71 Å |
| C-N (Thiourea) | 1.34 - 1.40 Å | |
| N-C (Phenyl) | 1.42 - 1.44 Å | |
| C=N (Imine) | 1.28 - 1.30 Å | |
| Bond Angles | N-C-N (Thiourea) | 115° - 118° |
| S=C-N (Thiourea) | 120° - 127° | |
| Dihedral Angle | Phenyl Ring - Thiourea Plane | 25° - 70° |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals (FMOs). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.govmdpi.com For phenylthiourea derivatives, the HOMO is typically localized over the electron-rich thiourea group and the phenyl ring attached to the nitrogen atom, while the LUMO is often distributed across the π-system of the second phenyl ring and the imine group. This distribution reveals the likely pathways for charge transfer within the molecule.
Table 2: Illustrative Frontier Molecular Orbital Energies This table provides example energy values for HOMO, LUMO, and the resulting energy gap based on DFT calculations for similar aromatic thiourea compounds.
| Parameter | Energy (eV) | Implication |
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| ΔE (Gap) | 4.4 eV | A moderate gap suggests a balance of stability and reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. MEP analysis is invaluable for identifying the reactive sites of a molecule. nih.gov
Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen, nitrogen, and sulfur. In this compound, the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms are expected to be primary negative potential sites.
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atoms bonded to nitrogen (N-H) are typically the most positive sites, making them key hydrogen bond donors.
Green regions represent neutral or near-zero potential.
The MEP map provides a clear picture of the molecule's polarity and its potential interaction points for hydrogen bonding and other non-covalent interactions. nih.gov
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Electronegativity (χ = (I + A) / 2): The ability of a molecule to attract electrons.
Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S = 1 / η): The reciprocal of hardness; soft molecules are more reactive.
Electrophilicity Index (ω = μ² / 2η, where μ = -χ): A measure of the ability of a molecule to accept electrons.
These descriptors provide a quantitative framework for understanding the stability and reactivity trends within a series of related compounds.
Table 3: Representative Global Reactivity Descriptors This table shows typical values for global reactivity parameters derived from the illustrative HOMO-LUMO energies in Table 2.
| Descriptor | Formula | Typical Value | Interpretation |
| Ionization Potential (I) | -EHOMO | 6.2 eV | Moderate energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.8 eV | Moderate energy released upon adding an electron. |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV | Indicates a moderately stable molecule. |
| Electronegativity (χ) | (I + A) / 2 | 4.0 eV | Reflects the molecule's overall ability to attract electrons. |
| Electrophilicity Index (ω) | μ² / 2η | 3.64 eV | Quantifies the molecule's capacity as an electron acceptor. |
Molecular Dynamics (MD) Simulations
While quantum calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent like water. acs.orgrsc.org
MD simulations are particularly useful for exploring the conformational flexibility of this compound. nih.govacs.org A simulation typically runs for nanoseconds to microseconds, tracking the trajectory of each atom. This allows for the observation of:
Rotational motions around the single bonds, particularly the C-N bonds connecting the phenyl rings to the central thiourea-amidine core.
The stability of different conformers in a solution, revealing which shapes are most prevalent under physiological conditions.
The formation and breaking of intramolecular hydrogen bonds , which can stabilize specific conformations.
The interaction of the molecule with solvent molecules, providing information about its solvation and solubility.
Analysis of the MD trajectory, often using metrics like the root-mean-square deviation (RMSD), can quantify the stability of the molecule's structure and identify regions of high flexibility. acs.org This information is critical for understanding how the molecule might adapt its shape to bind to a biological receptor. jppres.com
Solvent Effects on Molecular Conformation
The three-dimensional conformation of a molecule is fundamental to its chemical reactivity and biological activity. For flexible molecules like phenylthiourea derivatives, the surrounding solvent environment can play a critical role in determining the most stable conformation. Computational studies utilize methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, often incorporating solvent effects through either implicit continuum models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules.
Computational energy scans, varying critical dihedral angles, help to identify conformational isomers and their relative stabilities. For diphenylthiourea, DFT calculations have shown that a cis-trans conformer can be more stable than a trans-trans conformer by approximately 9.6 kJ/mol, and these calculations can be performed in simulated solvent environments like dichloromethane (B109758) (DCM) to better reflect experimental conditions. acs.org Such studies indicate that the conformation of this compound would likely be a dynamic equilibrium of several rotamers, with the relative populations being dependent on the polarity and hydrogen-bonding capability of the solvent. The presence of different solvents can alter intramolecular hydrogen bonding patterns and the torsion angles between the phenyl rings and the methylidene-thiourea backbone. rsc.orgscielo.org.co
| Compound | Description of Dihedral Angle | Angle (°) | Reference |
|---|---|---|---|
| 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea | Angle between central phenyl ring and thiourea fragment | 2.19 | nih.gov |
| 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea | Angle between terminal phenyl ring and thiourea fragment | 12.24 | nih.gov |
| 1-{[(Z)-Cyclopentylidene]amino}-3-phenylthiourea | Angle between phenyl ring and mean plane of the thiourea unit | 78.22 | nih.govtib.eu |
| 2-(4-ethylphenoxymethyl)benzoyl-substituted trifluorophenyl thiourea | Angle between intramolecular H-bond plane and central phenyl ring | 52.58 | nih.gov |
In Silico Modeling of Reactivity and Interaction
In silico modeling encompasses a variety of computational techniques used to predict how a molecule will behave in a chemical or biological system. These methods are invaluable in drug discovery for screening potential drug candidates, predicting their binding affinity to biological targets, and understanding their mechanism of action at a molecular level.
Molecular Docking Studies with Protein Targets
Molecular docking is a prominent computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). farmaciajournal.com This method is widely used to screen virtual libraries of compounds against a specific protein target to identify potential inhibitors or activators. The output of a docking study includes a predicted binding pose and a scoring function value, which estimates the binding affinity (e.g., in kcal/mol). nih.gov
Numerous studies have demonstrated the utility of molecular docking for phenylthiourea derivatives against a wide array of protein targets implicated in various diseases. For example, benzoylthiourea (B1224501) derivatives have been docked against Escherichia coli DNA gyrase B, an important antibacterial target. nih.gov Similarly, derivatives of 1-benzoyl-3-methylthiourea were evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a target in cancer therapy. unair.ac.id In these studies, the docking poses revealed key hydrogen bonds and hydrophobic interactions between the thiourea derivatives and amino acid residues in the protein's active site, providing a rationale for their observed or potential biological activity. researchgate.net
The binding affinity is often correlated with the compound's inhibitory concentration (IC50). For instance, docking of 1-(3-chlorophenyl)-3-cyclohexylthiourea against acetylcholinesterase, a target for Alzheimer's disease, yielded a docking score of -10.01 kJ/mol, indicating favorable binding. nih.gov These studies collectively suggest that this compound would be a promising candidate for virtual screening campaigns against various therapeutic targets.
| Compound Derivative | Protein Target | Disease Area | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |
|---|---|---|---|---|---|
| 1-(3-Chlorobenzoyl)-3-methylthiourea | EGFR Tyrosine Kinase | Cancer | -9.28 | Not Specified | unair.ac.id |
| Fluorine-substituted benzoylthiourea (5e) | E. coli DNA Gyrase B | Bacterial Infection | -63.91 (Docking Score unitless) | GLY 101 | nih.gov |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | Alzheimer's Disease | -10.01 (kJ/mol) | Not Specified | nih.gov |
| 1-benzoyl-3-phenylthiourea derivative | Secretory Phospholipase A2 (sPLA2-X) | Inflammation | Best binding affinity among tested targets | Not Specified | biotech-asia.org |
Transition State Analysis and Reaction Pathways
Understanding the reactivity of a compound involves studying the mechanisms of its chemical transformations, including the identification of transient, high-energy structures known as transition states. Computational chemistry, particularly using DFT, is a powerful tool for mapping potential energy surfaces of reactions, locating transition states, and calculating activation energies. This information is crucial for predicting reaction kinetics and understanding mechanistic pathways.
For thiourea derivatives, computational studies have been employed to investigate their antioxidant properties by modeling reaction pathways with free radicals. researchgate.nethueuni.edu.vn The mechanism of action, whether through hydrogen atom transfer (HAT) or single electron transfer (SET), can be elucidated by calculating the bond dissociation energies and ionization potentials. researchgate.net For example, studies on N-phenylthiourea and its analogues reacting with hydroperoxyl radicals (HOO•) have investigated the potential energy surfaces to determine the most favorable reaction pathways. Such calculations help explain the observed antioxidant activity and guide the design of more potent radical scavengers. researchgate.net
Reactivity and Mechanistic Studies of 1 Amino Phenyl Methylidene 3 Phenylthiourea Analogues
Organocatalytic Properties and Mechanisms
The core of the organocatalytic activity of 1-[Amino(phenyl)methylidene]-3-phenylthiourea analogues lies in the thiourea (B124793) functional group. The two N-H protons of the thiourea moiety are sufficiently acidic to act as effective hydrogen bond donors. This ability to form strong hydrogen bonds allows these molecules to activate electrophilic substrates and stabilize transition states, thereby accelerating a variety of chemical reactions.
Hydrogen bond donor catalysis is a fundamental mode of activation for thiourea derivatives. The two N-H protons of the thiourea can form a bidentate hydrogen bond with an electrophilic center, such as a carbonyl or nitro group. This dual hydrogen bond effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making it more susceptible to nucleophilic attack.
In the context of this compound analogues, the N-H protons engage with the substrate, leading to its activation. The general mechanism involves the formation of a complex between the catalyst and the electrophile, which then reacts with a nucleophile. The catalyst is regenerated upon product formation. The strength of this hydrogen bonding is crucial for the catalytic efficiency and can be modulated by the electronic properties of the substituents on the phenyl rings.
Table 1: Representative Reactions Catalyzed by Thiourea Derivatives via Hydrogen Bond Donation
| Reaction Type | Electrophile | Nucleophile | Catalyst Type | General Outcome |
| Michael Addition | α,β-Unsaturated Ketone | Malonate Ester | Chiral Thiourea | Enantioselective C-C bond formation |
| Friedel-Crafts | Indole | Nitroalkene | Bifunctional Thiourea | Asymmetric alkylation of indoles |
| Aldol Reaction | Aldehyde | Silyl Ketene Acetal (B89532) | Thiourea | Enantioselective C-C bond formation |
Beyond hydrogen bonding, thiourea derivatives can also exhibit Brønsted acid and base catalysis. The N-H protons, being acidic, can protonate a substrate, thereby activating it. This is particularly relevant in reactions involving the formation of cationic intermediates. Conversely, the nitrogen or sulfur atoms in the thiourea moiety can act as a Brønsted base, abstracting a proton from a nucleophile to enhance its reactivity.
The bifunctional nature of this compound analogues, possessing both acidic N-H protons and basic nitrogen/sulfur atoms, allows them to act as versatile Brønsted acid/base catalysts. In a typical scenario, the thiourea can activate both the electrophile (via hydrogen bonding or protonation) and the nucleophile (via deprotonation) simultaneously in a cooperative manner. This dual activation strategy often leads to enhanced reaction rates and selectivities.
A central topic in the study of thiourea organocatalysis is the distinction between a pure hydrogen bonding (HB) mechanism and a Brønsted acid (BA) mechanism.
Hydrogen Bonding (HB) Mechanism: In this model, the thiourea catalyst activates the electrophile solely through the formation of hydrogen bonds. The proton is never fully transferred from the catalyst to the substrate. The stabilization of the transition state is the primary driving force for catalysis.
Brønsted Acid (BA) Mechanism: In this alternative model, a full proton transfer from the thiourea catalyst to the substrate occurs, generating a protonated, highly activated intermediate and the conjugate base of the catalyst. This is then followed by the nucleophilic attack.
Computational and experimental studies on various thiourea-catalyzed reactions have shown that the operative mechanism can depend on several factors, including the nature of the substrate, the nucleophile, the catalyst structure, and the reaction conditions. For substrates that can form stable cationic intermediates, the BA mechanism may be favored. In contrast, for substrates where protonation is less favorable, the HB mechanism is more likely. The acidity of the thiourea catalyst also plays a critical role; more acidic thioureas are more likely to engage in Brønsted acid catalysis.
Table 2: Comparison of Hydrogen Bonding (HB) and Brønsted Acid (BA) Mechanistic Models
| Feature | Hydrogen Bonding (HB) Mechanism | Brønsted Acid (BA) Mechanism |
| Proton Transfer | No full proton transfer | Full proton transfer to the substrate |
| Catalyst-Substrate Interaction | Non-covalent hydrogen bonding | Formation of a protonated substrate and catalyst conjugate base |
| Intermediate | Hydrogen-bonded complex | Cationic intermediate |
| Favored by | Substrates with less basic acceptor sites | Substrates that form stable carbocations |
| Catalyst Requirement | Good hydrogen bond donor ability | Sufficient Brønsted acidity |
Elucidation of Reaction Mechanisms
The catalytic versatility of this compound analogues has been harnessed in several important organic transformations. Understanding the detailed mechanisms of these reactions is crucial for optimizing existing methods and developing new catalytic applications.
Thiourea derivatives have been shown to catalyze a variety of cyclization reactions, often proceeding with high levels of stereocontrol. In these reactions, the thiourea catalyst typically activates a linear substrate, pre-organizing it in a conformation that is conducive to cyclization.
For instance, in intramolecular addition reactions, the thiourea can activate a functional group within the molecule, such as an aldehyde or ketone, towards attack by an internal nucleophile. The mechanism often involves the formation of a hydrogen-bonded complex that brings the reacting centers into close proximity and lowers the activation energy for the cyclization step. The stereochemical outcome of the reaction is often dictated by the chiral environment provided by the catalyst in asymmetric versions of these reactions. Studies on functionalized thioureas have demonstrated their ability to control product formation in cyclization reactions through the choice of reaction conditions.
Nucleophilic addition reactions are a cornerstone of organic synthesis, and thiourea derivatives have emerged as powerful catalysts for this class of transformations. The general mechanism involves the activation of an electrophile, such as an aldehyde, ketone, or imine, by the thiourea catalyst through hydrogen bonding. This activation enhances the electrophilicity of the carbonyl or imino carbon, facilitating the attack of a nucleophile.
In the case of this compound analogues, the catalyst can activate the electrophile while the basic sites on the catalyst can potentially interact with and activate the nucleophile. This bifunctional activation can lead to highly efficient and selective nucleophilic addition reactions. For example, in the addition of malonates to nitro-olefins, a bifunctional thiourea catalyst can activate the nitro-olefin via hydrogen bonding to the nitro group and simultaneously deprotonate the malonate through a basic moiety.
Table 3: Examples of Nucleophilic Additions Catalyzed by Thiourea Derivatives
| Reaction | Electrophile | Nucleophile | Catalyst Type | Mechanistic Role of Catalyst |
| Strecker Reaction | Imine | Cyanide Source | Chiral Thiourea | H-bond activation of the imine |
| Mannich Reaction | Imine | Enolate | Bifunctional Thiourea | Dual activation of imine and enolate |
| Michael Addition | α,β-Unsaturated Carbonyl | Thiol | Thiourea-Amine | H-bond activation of the enone and base activation of the thiol |
Kinetic Studies and Reaction Rate Determination
While specific kinetic studies detailing the reaction rates of this compound and its direct analogues are not extensively documented in publicly available literature, the general principles of thiourea-catalyzed reactions provide a framework for understanding their reactivity. Thiourea derivatives are known to act as potent organocatalysts, primarily through hydrogen bonding interactions that activate electrophiles.
Kinetic analyses of various thiourea-catalyzed reactions, such as Michael additions, Friedel-Crafts reactions, and acyl transfer reactions, have been instrumental in elucidating their mechanisms. These studies often involve monitoring the reaction progress over time using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy to determine reaction rates under different conditions (e.g., catalyst loading, substrate concentration, temperature). From this data, rate laws and activation parameters (enthalpy and entropy of activation) can be derived, offering insights into the transition state of the reaction.
For instance, in a typical thiourea-catalyzed reaction, the rate is often found to be first-order with respect to both the substrate and the catalyst. The rate-determining step is generally the nucleophilic attack on the thiourea-activated electrophile. The catalytic activity of thiourea derivatives is highly dependent on the electronic properties of the substituents on the phenyl rings. Electron-withdrawing groups tend to increase the acidity of the N-H protons, leading to stronger hydrogen bonding with the substrate and, consequently, an enhanced reaction rate.
A hypothetical kinetic experiment for a reaction catalyzed by an analogue of this compound could involve the parameters outlined in the table below. Such a study would systematically vary the concentrations of reactants and catalyst to determine the order of reaction with respect to each species and calculate the rate constant.
Table 1: Hypothetical Kinetic Experiment Parameters for a Thiourea-Catalyzed Reaction
| Entry | [Substrate] (M) | [Nucleophile] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 5 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 5 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 5 | 1.2 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 10 | 2.4 x 10⁻⁵ |
This table presents hypothetical data for illustrative purposes and does not represent experimental results for this compound.
Anion Binding and Molecular Recognition
The thiourea moiety is a well-established and highly effective functional group for anion binding and molecular recognition. This capability stems from the two acidic N-H protons, which can form strong and directional hydrogen bonds with anionic guest species. Analogues of this compound are thus expected to exhibit significant anion binding properties.
The strength and selectivity of anion binding are influenced by several factors, including the acidity of the thiourea N-H protons, the geometric arrangement of the hydrogen bond donors, and the electronic and steric properties of the substituents. Electron-withdrawing groups on the phenyl rings of the thiourea backbone enhance the acidity of the N-H protons, leading to stronger anion binding.
Experimental studies on anion binding by phenylthiourea (B91264) derivatives are commonly conducted using techniques such as UV-Vis and ¹H NMR titrations. These methods allow for the determination of binding constants (Ka), which quantify the affinity of the receptor for a particular anion. For example, studies on N-(isonicotinamido)-N′-phenylthiourea derivatives have demonstrated their ability to bind various anions with high affinity. The binding constants for a representative analogue with a series of anions are presented in the table below.
Table 2: Anion Binding Constants (Ka) for a Phenylthiourea Analogue in Acetonitrile (B52724)
| Anion Guest | Binding Constant (Ka, M⁻¹) |
| F⁻ | > 10⁵ |
| Cl⁻ | 1.8 x 10³ |
| Br⁻ | 5.2 x 10² |
| I⁻ | < 10 |
| H₂PO₄⁻ | 2.5 x 10⁴ |
| CH₃COO⁻ | > 10⁵ |
Data sourced from a study on N-(isonicotinamido)-N'-(p-methoxyphenyl)thiourea.
Non-Covalent Interactions in Substrate Activation
The catalytic activity of thiourea derivatives is intrinsically linked to their ability to activate substrates through non-covalent interactions, primarily hydrogen bonding. In a typical catalytic cycle, the thiourea acts as a hydrogen bond donor, binding to an electrophilic substrate. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack.
For example, when activating a carbonyl compound, the two N-H protons of the thiourea moiety form a bifurcated hydrogen bond with the carbonyl oxygen. This dual hydrogen bond effectively withdraws electron density from the carbonyl group, increasing the electrophilicity of the carbonyl carbon. This mode of activation is crucial for a wide range of organic transformations, including Diels-Alder reactions, Michael additions, and Strecker reactions.
Beyond simple electrophile activation, bifunctional thiourea catalysts, which contain both a hydrogen bond donor (the thiourea) and a Lewis basic site (e.g., an amine), can simultaneously activate both the electrophile and the nucleophile. This cooperative catalysis leads to highly efficient and stereoselective reactions.
Design Principles for Anion Receptors
The rational design of selective anion receptors based on the thiourea scaffold follows several key principles. A primary consideration is the preorganization of the binding site. A receptor that is conformationally rigid and already possesses a cavity that is complementary in size and shape to the target anion will exhibit stronger and more selective binding than a flexible receptor that must undergo significant conformational changes upon binding.
Another important design element is the incorporation of multiple hydrogen bond donors. While the two N-H protons of a simple thiourea can bind anions, incorporating additional hydrogen bond donating groups into the receptor framework can lead to a significant enhancement in binding affinity and selectivity. The spatial arrangement of these donor groups is critical to ensure they can all effectively interact with the bound anion.
Furthermore, the electronic properties of the receptor can be fine-tuned to modulate binding strength. As mentioned previously, the introduction of electron-withdrawing groups increases the acidity of the hydrogen bond donors, resulting in stronger interactions with anions. Conversely, electron-donating groups can be used to decrease the binding affinity if desired. By carefully considering these design principles, it is possible to create thiourea-based receptors with high affinity and selectivity for a wide range of anionic guests.
Coordination Chemistry of 1 Amino Phenyl Methylidene 3 Phenylthiourea As a Ligand
Ligand Design and Coordination Modes
The structural framework of 1-[Amino(phenyl)methylidene]-3-phenylthiourea incorporates multiple donor atoms, primarily sulfur and nitrogen, which are pivotal to its coordination capabilities. The presence of both soft (sulfur) and hard (nitrogen) donor sites allows for versatile coordination with a wide range of metal ions.
Thiourea (B124793) and its derivatives are well-documented to exhibit various coordination modes. In its simplest form, thiourea can act as a monodentate ligand, coordinating to a metal center exclusively through its sulfur atom. This is a common coordination mode, particularly in complexes where other ligands saturate the metal's coordination sphere.
However, the presence of the amino(phenyl)methylidene substituent in this compound introduces the possibility of bidentate coordination. This chelation can occur in several ways. One potential mode involves the sulfur atom of the thiourea group and a nitrogen atom from the amino group, forming a stable chelate ring with the metal ion. Bidentate chelation via S and N atoms has been observed in various thiourea derivative complexes, leading to the formation of stable ring structures. Another possibility for bidentate coordination could involve two nitrogen atoms. While less common for thioureas themselves, the extended conjugation in this specific ligand might facilitate such an interaction.
The potential for polydentate coordination, while less likely, cannot be entirely ruled out, especially in the formation of polynuclear complexes where the ligand bridges two or more metal centers.
| Coordination Mode | Potential Donor Atoms Involved | Notes |
| Monodentate | Sulfur | The most common and basic coordination mode for thiourea derivatives. |
| Bidentate | Sulfur and Nitrogen | Formation of a stable chelate ring is a strong driving force for this mode. |
| Bidentate | Nitrogen and Nitrogen | A less common but plausible mode depending on the metal ion and reaction conditions. |
| Bridging (Polydentate) | Sulfur and/or Nitrogen | Can lead to the formation of polynuclear metal complexes. |
The phenyl groups in this compound are expected to exert a significant influence on its coordination properties through both electronic and steric effects.
Electronic Effects: The phenyl rings, being aromatic, can withdraw or donate electron density through resonance and inductive effects. This can modulate the electron density on the sulfur and nitrogen donor atoms, thereby affecting the strength of the metal-ligand bond. For instance, electron-withdrawing substituents on the phenyl rings would decrease the basicity of the donor atoms, potentially leading to weaker coordination. Conversely, electron-donating groups would enhance the donor capacity of the ligand.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiourea-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the resulting complex.
Thiourea derivatives readily form complexes with a variety of transition metals, including but not limited to copper, nickel, cobalt, palladium, and platinum. nih.gov The synthesis of such complexes often involves the direct reaction of the ligand with a metal halide or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol. materialsciencejournal.org
Characterization of these complexes typically involves a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and N-H bonds upon coordination provide evidence of ligand binding and can help elucidate the coordination mode. A shift to lower frequency for the C=S stretching vibration is indicative of coordination through the sulfur atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of protons and carbons near the donor atoms upon complexation provide insights into the coordination sites.
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center.
Based on studies of analogous thiourea ligands, transition metal complexes of this compound are anticipated to adopt geometries such as square planar or tetrahedral, depending on the metal ion and its oxidation state. researchgate.net
Theoretical Studies of Metal-Ligand Interactions
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the nature of metal-ligand interactions in coordination complexes. mdpi.com These studies can provide insights into:
Optimized Geometries: DFT calculations can predict the most stable three-dimensional structures of the metal complexes, including bond lengths and angles.
Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be used to probe the nature of the metal-ligand bond, quantifying the extent of covalent and electrostatic interactions.
Electronic Structure: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distributions can provide information about the electronic properties and reactivity of the complexes.
Vibrational Frequencies: Theoretical prediction of IR spectra can aid in the interpretation of experimental data and confirm the coordination modes.
For complexes of this compound, DFT studies could elucidate the preferred coordination mode (monodentate vs. bidentate), quantify the electronic effects of the phenyl substituents on the donor atoms, and predict the relative stabilities of different possible isomers. mdpi.com Such theoretical investigations would be instrumental in guiding the rational design and synthesis of new metal complexes with desired properties.
Advanced Applications in Research
Targeted Biological Activity Research (Mechanism-Focused)
Research into thiourea (B124793) derivatives has unveiled their significant potential to modulate various biological processes through specific molecular interactions. These compounds are recognized for their chemical versatility, which allows for structural modifications that can enhance their bioactivity and selectivity towards specific biological targets. biointerfaceresearch.com
Antimicrobial Activity and Molecular Mechanisms
Phenylthiourea (B91264) derivatives have demonstrated notable antimicrobial properties, with research pointing towards specific and targeted molecular mechanisms of action. ijcrt.orgufba.br The structural features of these compounds allow them to interact with essential microbial enzymes and pathways, leading to the inhibition of growth and proliferation of various pathogens.
The antibacterial action of many compounds, including thiourea derivatives, often involves the targeting of essential bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selective toxicity.
DNA Gyrase and Topoisomerase II: Bacterial DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial survival, as it manages DNA supercoiling during replication. mdpi.com It has been identified as a validated target for antibacterial agents. nih.gov Phenylthiourea derivatives have been investigated as inhibitors of this enzyme. rsc.org For instance, certain novel N-phenylpyrrolamide inhibitors of bacterial DNA gyrase have shown low nanomolar inhibitory concentrations (IC50) against Escherichia coli DNA gyrase. rsc.org The mechanism often involves the inhibitor binding to the enzyme in a way that stabilizes the DNA-enzyme complex, leading to a halt in the replication process. Some thiourea-containing compounds have also been explored as potential Topoisomerase II inhibitors in an anticancer context, suggesting a broader potential for this class of compounds to interact with topoisomerases. researchgate.nettandfonline.comnih.govnih.govfrontiersin.orgembopress.org
FabH (β-ketoacyl-acyl carrier protein synthase III): The FabH enzyme is critical for the initiation of fatty acid biosynthesis in bacteria, making it an attractive target for the development of new antibiotics. While direct inhibition by 1-[Amino(phenyl)methylidene]-3-phenylthiourea has not been documented, various heterocyclic compounds, including thiazole (B1198619) derivatives, have been identified as potent FabH inhibitors. mdpi.com Given the structural diversity of thiourea derivatives, it is plausible that appropriately substituted analogs could be designed to target this enzyme.
The following table summarizes the inhibitory activities of some thiourea and related derivatives against bacterial enzymes.
| Compound Class | Target Enzyme | Organism | Activity (IC50/MIC) |
| N-phenylpyrrolamide derivatives | DNA Gyrase | Escherichia coli | IC50: 2–20 nM |
| N-phenylpyrrolamide derivatives | Topoisomerase IV | Escherichia coli | IC50: 143 nM (for compound 22i) |
| Naphtho[2′,3′:4,5]thiazolo[3,2-a]pyrimidine hybrids | Topoisomerase II | Human | - |
| Thiazole derivatives with benzamide (B126) group | FabH | Escherichia coli | IC50 < 10 µM |
This table presents data for the broader class of thiourea and related derivatives, not specifically for this compound.
The therapeutic potential of thiourea derivatives extends to antifungal and antiviral applications, with studies pointing to specific molecular targets.
Antifungal Activity: Phenylenedithiourea derivatives have demonstrated strong in vitro antifungal activities, with some compounds showing efficacy comparable to the standard drug ketoconazole. nih.gov The proposed mechanism for some thiourea derivatives involves the disruption of fungal cell wall biosynthesis and the inhibition of biofilm formation. mdpi.com This is thought to occur through interactions with essential fungal enzymes. mdpi.com For example, fluconazole, a common antifungal, acts by inhibiting lanosterol (B1674476) 14-α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is vital for the integrity of the fungal cell membrane. mdpi.com The structural characteristics of thiourea derivatives suggest they could potentially interact with similar targets. mdpi.comnih.gov
Antiviral Activity: Certain thiourea derivatives have been identified as having significant antiviral properties. ijcrt.org For example, some novel thiourea-containing chiral phosphonates have shown good curative activity against the Tobacco Mosaic Virus (TMV). nih.govnih.gov The mechanism of action for one such compound was found to involve the inhibition of the polymerization of the TMV capsid protein. nih.govnih.gov More recently, thiourea derivatives have been investigated for their potential against the Hepatitis B virus (HBV), where they are thought to suppress HBV replication by masking the effect of the HBx protein. biorxiv.org
The application of thiourea derivatives also extends to antiparasitic research. While specific mechanisms are still under investigation, it is believed that these compounds interfere with vital parasitic processes. longdom.org Docking studies of some thiourea-functionalized derivatives have suggested that they may target the folate and glycolytic pathways of Leishmania. nih.gov The general mechanisms of antiparasitic drugs often involve the inhibition of essential enzymes, disruption of cellular membranes, or interference with the parasite's neuromuscular system. ebsco.com The structural versatility of thiourea compounds makes them promising candidates for the development of novel antiparasitic agents.
Anticancer Activity and Pathway Modulation
Thiourea and its derivatives are a significant class of compounds in anticancer research, with numerous studies highlighting their ability to inhibit the proliferation of various cancer cell lines. mdpi.comresearchgate.net Their mechanism of action is often multi-faceted, involving the modulation of key signaling pathways and interaction with specific biological targets crucial for cancer cell survival and growth. biointerfaceresearch.comresearchgate.netmdpi.com
The anticancer effects of phenylthiourea derivatives are attributed to their ability to interact with a range of biological targets and modulate intracellular signaling pathways.
Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes that are overactive in cancer cells. This includes enzymes like vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for angiogenesis, and various kinases involved in cell signaling. biointerfaceresearch.com Some derivatives have also been found to inhibit carbonic anhydrase and cholinesterase enzymes. dergipark.org.trnih.gov
Signaling Pathway Modulation: Phenylthiourea derivatives can influence key signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and metastasis. For instance, some halogenated bis-phenylthiourea derivatives have been shown to induce apoptosis in cancer cells by activating caspases 3 and 7. nih.govresearchgate.net These compounds can also cause cell cycle arrest, preventing cancer cells from dividing. mdpi.comnih.govresearchgate.net Furthermore, some thiourea derivatives have been found to inhibit the Wnt/β-catenin signaling pathway and to modulate the expression of proteins like HER-2 and EGFR, which are important drivers in certain types of cancer. nih.govnih.govjppres.com
The following table provides examples of the anticancer activity of various phenylthiourea derivatives against different cancer cell lines.
| Derivative Class | Cancer Cell Line | Activity (IC50) |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | 9.0 µM |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 µM |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (leukemia) | 6.3 µM |
| Phenylthiourea-based thiazolopyrimidine hybrid | HCT-116 (colorectal carcinoma) | 2.29 ± 0.46 µM |
| 1-Benzyl-3-phenylthiourea Pt(II) complexes | MCF-7 (breast cancer) | 10.96–78.90 µM |
This table presents data for various phenylthiourea derivatives, not specifically for this compound. biointerfaceresearch.comnih.govtandfonline.commdpi.com
Inhibition of Cancer Cell Growth Mechanisms
No specific studies detailing the mechanisms by which this compound inhibits cancer cell growth were found.
Antioxidant Mechanisms
Specific studies detailing the antioxidant mechanisms of this compound are not present in the available literature.
Catalytic Research Beyond Organocatalysis
Information regarding the application of this compound in catalytic research outside of organocatalysis is not available.
To provide an accurate and authoritative article, direct experimental evidence and detailed research findings for the specified compound are essential. In this instance, the scientific community has not yet published research in the specific areas you have requested for this molecule.
Applications in Asymmetric Synthesis
Thiourea derivatives are widely recognized for their role as organocatalysts in asymmetric synthesis, facilitating a variety of enantioselective reactions. mdpi.comnih.gov Their efficacy often stems from the ability to form hydrogen bonds, activating substrates and controlling the stereochemical outcome of the reaction. However, specific studies detailing the use of this compound as a catalyst or chiral sensor in asymmetric synthesis are not available in the current body of scientific literature.
Green Chemistry Applications (e.g., Aqueous Medium Reactions)
Green chemistry principles encourage the use of environmentally benign solvents, such as water, and energy-efficient synthesis methods, like microwave irradiation. tandfonline.comtandfonline.com Research has been conducted on the synthesis of various benzoyl-N-phenylthioureas using such methods, demonstrating the adaptability of thiourea compounds to more sustainable chemical practices. tandfonline.comtandfonline.com Despite this trend, there are no specific reports on the synthesis or application of this compound in aqueous media or under other green chemistry protocols.
Supramolecular Chemistry and Sensors
The thiourea moiety is a cornerstone in the design of receptors for supramolecular chemistry, particularly for sensing anions and cations. rsc.orgrsc.org The N-H protons on thiourea compounds can act as hydrogen-bond donors, leading to measurable changes in color or fluorescence upon binding with a target ion. researchgate.netnih.gov This has led to the development of numerous thiourea-based chemosensors. rsc.orgscilit.com
Design of Chemosensors for Anion/Cation Detection
While the broader class of N-benzoyl-N'-phenylthioureas has been investigated for anion recognition, often in organic or aqueous-organic solvents, no studies have been published on the design or application of this compound as a chemosensor for either anions or cations. rsc.orgresearchgate.net
Materials Science Research
Thiourea derivatives are being explored for various applications in materials science.
Phase Change Materials for Thermal Energy Storage
Phase change materials (PCMs) store and release thermal energy through latent heat during phase transitions. mdpi.com This property is valuable for thermal energy storage applications. While a wide range of organic and inorganic compounds are studied as PCMs, there is no available research indicating that this compound has been investigated for its potential properties as a phase change material for thermal energy storage.
Role in Polymer Chemistry
Agrochemical Research (Mechanism-Focused)
Thiourea derivatives are a well-established class of compounds in agrochemical research, exhibiting a broad spectrum of activities. researchgate.netacs.org The specific mechanisms of action for this compound are not explicitly detailed in available research; however, the general mechanisms of related compounds can provide insights into its potential modes of action.
The herbicidal and insecticidal activities of thiourea derivatives are diverse. researchgate.net In general, the insecticidal mechanism of some thiourea compounds, such as diafenthiuron, involves the in-vivo conversion to a carbodiimide (B86325) derivative. cabidigitallibrary.org This active metabolite then acts as a potent inhibitor of mitochondrial respiration by targeting ATP synthase, which disrupts the energy production in insect cells. cabidigitallibrary.org While it is plausible that this compound could follow a similar metabolic activation pathway, specific studies confirming this mechanism for this compound are not currently available.
The herbicidal action of certain thiourea derivatives has also been noted, with some compounds affecting plant growth and seed germination. researchgate.net The precise molecular targets for many herbicidal thioureas are still under investigation, but they are known to interfere with various physiological and biochemical processes in plants.
Thiourea derivatives have demonstrated significant fungicidal properties. researchgate.net The mode of action for some fungicidal anilinopyrimidine compounds, which share structural similarities with phenylthiourea derivatives, involves the inhibition of methionine biosynthesis. mdpi.com This disruption of an essential amino acid synthesis pathway is detrimental to fungal growth and development. Another potential mechanism is the inhibition of hydrolytic enzymes necessary for fungal cell wall integrity. mdpi.com
While these mechanisms provide a framework for understanding the potential fungicidal activity of this compound, it is important to note that direct experimental evidence for its specific inhibition pathways is not present in the current body of scientific literature. Further research is required to elucidate the precise molecular interactions and biochemical pathways targeted by this compound in pathogenic fungi.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlation of Molecular Structure with Biological Activity
The biological profile of phenylthiourea (B91264) derivatives is intrinsically linked to their molecular structure. The introduction of various substituents, the incorporation of heterocyclic systems, and the specific three-dimensional arrangement of atoms are all pivotal in defining the interactions of these compounds with biological targets.
Research consistently shows that substituted phenylthioureas exhibit more potent and varied antimicrobial activity compared to the unsubstituted parent compound. ijcrt.orgjocpr.com The nature and position of substituents on the phenyl rings can dramatically alter efficacy and selectivity against different pathogens.
Halogenation, for instance, has been identified as a key strategy for enhancing bioactivity. Studies on disubstituted thiourea (B124793) derivatives have shown that the introduction of halogen atoms promotes effectiveness against several bacteria. researchgate.net Specifically, copper (II) complexes of dimeric halogeno-phenylthiourea derivatives demonstrated higher antimicrobial activity than their alkylphenyl-substituted counterparts. One notable example, a complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, proved highly active against multiple strains of methicillin-resistant Staphylococcus aureus. mdpi.com The addition of trifluoromethyl groups at the meta-position on a phenyl ring also appears to foster bacterial inhibitory action. researchgate.net
Beyond antimicrobial applications, substituents also modulate other biological activities. In a series of N,N′-disubstituted thiourea derivatives designed as nitric oxide synthase (nNOS) inhibitors, compound 4g (structure not specified in source) showed significant inhibition of both neuronal (80.6%) and inducible (76.6%) nitric oxide synthase isoforms without affecting the endothelial isoform, highlighting the role of specific substitution patterns in achieving selectivity. rsc.org Furthermore, acylthiourea derivatives bearing furfuryl and other heterocyclic moieties have demonstrated significant platelet anti-aggregating and anticonvulsant activities. nih.gov
| Derivative Class/Compound | Substituent Type | Observed Biological Activity | Reference |
|---|---|---|---|
| Halogeno-phenylthiourea Cu(II) complexes | Halogen (e.g., Chloro, Nitro) and Trifluoromethyl groups | Higher antimicrobial activity compared to alkylphenyl derivatives; active against methicillin-resistant S. aureus. | mdpi.com |
| Trifluoromethyl-substituted phenylthioureas | Trifluoromethyl group at the meta-position | Promotes bacterial inhibitory action against Gram-negative species like K. pneumoniae and E. coli. | researchgate.net |
| N,N′-disubstituted thioureas | Unspecified, optimized for target | Selective inhibition of neuronal and inducible nitric oxide synthase (nNOS/iNOS). | rsc.org |
| 1-Acyl-3-furfuryl-1-phenylthioureas | Acyl and Furfuryl groups | Platelet anti-aggregating and anticonvulsant activities. | nih.gov |
| N,N,N-tris(2-chlorobenzamide) substituted thiourea | 2-chlorobenzamide | Highest microbicidal activity against S. aureus in its tested series. | mdpi.com |
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity in chiral thiourea derivatives. The spatial orientation of substituents affects how a molecule fits into and interacts with the active sites of enzymes and receptors.
The importance of stereochemistry has been highlighted in the development of potential anticancer agents. A study involving 27 new chiral thiourea derivatives demonstrated that the specific stereochemistry of amino acid residues incorporated into the molecules had a significant effect on their tumor growth inhibitory activity. nih.gov Three of these compounds exhibited higher anticancer activity than the standard drug 5-fluorouracil (B62378) against colon, melanoma, ovarian, and breast cancer cell lines, underscoring the therapeutic potential that can be unlocked by optimizing molecular conformation and stereoisomerism. nih.gov Similarly, the anti-HIV activity of certain chiral thiourea compounds has been shown to be dependent on their stereochemistry, indicating that the precise 3D structure is crucial for effective interaction with viral targets like reverse transcriptase. nih.gov
Relationships between Structural Features and Catalytic Performance
Thiourea derivatives, particularly acylthioureas, are recognized for their utility as versatile ligands in coordination chemistry and as organocatalysts. rsc.orgnih.gov Their structural features, including the presence of both hard (oxygen, nitrogen) and soft (sulfur) donor atoms, allow them to form stable complexes with a variety of metals, which can then function as effective catalysts.
Ruthenium(III) complexes incorporating acylthiourea ligands have been successfully employed as catalysts for the transfer hydrogenation of nitroarenes. nih.govrsc.org Similarly, palladium(II) complexes with benzoylthiourea (B1224501) ligands have shown catalytic activity in Suzuki-Miyaura cross-coupling reactions. nih.govrsc.org The performance of these metal complexes is directly related to the coordination environment created by the thiourea ligand.
In the field of organocatalysis, the hydrogen-bonding capabilities of the thiourea moiety are paramount. Thiourea derivatives can act as hydrogen-bond donors to activate substrates in various chemical transformations. For instance, Fe₂O₃ nanoparticles have been used as a heterogeneous catalyst for the synthesis of acylthioureas, which themselves can serve as precursors for other catalytic systems. rsc.org The inherent flexibility of the acylthiourea backbone allows for the synthesis of a wide range of structures, enabling the fine-tuning of their catalytic properties for specific applications, such as the enantioselective reduction of ketones. rsc.org
Influence of Conformation on Reactivity and Interactions
The conformation of a molecule—its specific spatial arrangement of atoms due to rotation around single bonds—profoundly influences its reactivity and intermolecular interactions. For phenylthiourea derivatives, the orientation of the phenyl rings relative to the central thiourea plane and the potential for intramolecular hydrogen bonding are key conformational features.
X-ray crystallography studies have provided detailed insights into the solid-state conformations of these molecules. For example, in 3-Acetyl-1-phenylthiourea, the benzene (B151609) ring and the acetylthiourea fragment are oriented at significant dihedral angles (50.71° and 62.79° in two independent molecules), indicating a non-planar structure. nih.gov This twisting prevents conjugation between the phenyl group and the thiourea moiety. researchgate.net
Intramolecular hydrogen bonding is a common feature that stabilizes the conformation of many derivatives. In acetylated and acylated thioureas, an N-H···O hydrogen bond between the amide proton and the carbonyl oxygen is frequently observed, creating a stable six-membered ring motif known as an S(6) ring. nih.govnih.gov This interaction can make the carbonyl group less reactive compared to the thiocarbonyl (C=S) group. nih.gov The crystal packing and supramolecular structure are further stabilized by a network of intermolecular interactions, including N-H···S, C-H···π, and π-π stacking. nih.gov These non-covalent interactions dictate how molecules arrange themselves in the solid state and can influence physical properties like solubility and melting point.
| Compound/Derivative Class | Key Conformational Feature | Stabilizing Interaction | Reference |
|---|---|---|---|
| 3-Acetyl-1-phenylthiourea | Dihedral angles of 50.71° and 62.79° between phenyl and acetylthiourea planes. | Intramolecular N-H···O hydrogen bond (S(6) ring motif). | nih.gov |
| 1-(4-Chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea | Amidic C–N bond shorter than normal, indicating electron delocalization. | Intramolecular N-H···O hydrogen bond. | nih.gov |
| Generic Phenylthiourea | Dihedral angle of 64.54° between phenyl ring and thiourea moiety. | No conjugation between the phenyl ring and thiourea group. | researchgate.net |
| N-(bis(3,5-dimethoxybenzyl)carbamothioyl)-4-R-benzamides | Supramolecular structures. | Intermolecular N–H⋯S, C–H⋯O, C–H⋯π, and π–π stacking interactions. | rsc.org |
Future Research Directions and Translational Perspectives
Advanced Synthetic Methodologies for Complex Analogues
Future synthetic research could focus on creating a diverse library of analogues of 1-[Amino(phenyl)methylidene]-3-phenylthiourea. While classical methods involve the condensation of amines and isothiocyanates, advanced strategies could offer greater efficiency, complexity, and control. Methodologies such as multicomponent reactions, flow chemistry, and mechanochemical synthesis could provide rapid access to novel derivatives. For instance, a one-pot reaction involving benzamidine, phenyl isothiocyanate, and a third variable component could lead to highly functionalized thiourea (B124793) scaffolds.
Developing asymmetric syntheses for chiral analogues represents another significant frontier. The use of chiral auxiliaries or organocatalysts in the synthetic pathway could yield enantiomerically pure compounds, which is crucial for applications in asymmetric catalysis and medicinal chemistry.
Table 1: Potential Structural Modifications for Analogue Synthesis
| Position of Modification | Type of Substituent | Potential Rationale |
|---|---|---|
| Phenyl ring (on thiourea) | Electron-donating groups (-OCH₃, -CH₃) | Modulate electronic properties and hydrogen bonding capacity |
| Phenyl ring (on thiourea) | Electron-withdrawing groups (-NO₂, -CF₃) | Enhance acidity of N-H protons for catalysis |
| Phenyl ring (on methylidene) | Halogens (-F, -Cl, -Br) | Introduce sites for further cross-coupling reactions |
| Phenyl ring (on methylidene) | Heterocyclic rings (pyridine, thiophene) | Alter solubility, coordination properties, and biological interactions |
Deeper Mechanistic Understanding through Integrated Computational and Experimental Approaches
A comprehensive understanding of the reactivity, conformation, and electronic structure of this compound is essential for its rational design in various applications. An integrated approach combining computational modeling with experimental validation will be critical.
Density Functional Theory (DFT) calculations can be employed to predict stable conformers, analyze frontier molecular orbitals (HOMO-LUMO), and model reaction pathways. These theoretical insights can elucidate the mechanism of tautomerization, rotational barriers around key single bonds, and the nature of intramolecular hydrogen bonding.
Experimentally, techniques like X-ray crystallography can determine the solid-state structure, providing precise data on bond lengths, bond angles, and intermolecular interactions such as hydrogen-bonding networks. Spectroscopic methods, including advanced 2D NMR techniques, will be invaluable for characterizing the compound's structure and dynamics in solution.
Table 2: Integrated Approaches for Mechanistic Studies
| Technique | Type | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Computational | Molecular geometry, electronic structure, reaction energetics |
| X-ray Crystallography | Experimental | Solid-state conformation, intermolecular interactions |
| NMR Spectroscopy (1H, 13C, 2D) | Experimental | Solution-state structure, dynamic processes, tautomerism |
Exploration of Novel Catalytic Transformations
Thiourea derivatives have emerged as powerful hydrogen-bond-donating organocatalysts for a wide range of asymmetric transformations. The this compound scaffold, with its multiple N-H protons, is an excellent candidate for development as a novel organocatalyst.
Future research should explore its efficacy in promoting reactions such as Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. The bifunctional nature of the molecule, possessing both hydrogen-bond donor (N-H) and acceptor (C=S, N) sites, could be exploited to activate both the electrophile and nucleophile simultaneously, leading to high reactivity and stereoselectivity. The synthesis of chiral versions of this compound would be a prerequisite for its application in asymmetric catalysis.
Design of Highly Selective Molecular Probes
The thiourea moiety is a well-established recognition motif for anions and other analytes through hydrogen bonding. This makes this compound a promising platform for the design of highly selective molecular probes. By incorporating a fluorophore or chromophore into the structure, derivatives could be developed as colorimetric or fluorescent sensors.
For example, attaching a nitrobenzene group could create a chemosensor where anion binding perturbs the electronic properties, leading to a visible color change. The selectivity of such probes could be tuned by modifying the steric and electronic properties of the phenyl rings to create a binding pocket that is complementary to a specific target analyte, such as fluoride, acetate (B1210297), or other biologically relevant anions. The design strategy would focus on reaction types like cyclization, conjugate addition, or aromatic substitution to achieve high selectivity among structurally similar analytes.
Table 3: Design Concepts for Molecular Probes
| Target Analyte | Probe Design Strategy | Signaling Mechanism |
|---|---|---|
| Fluoride (F⁻) | Incorporation of a silyl ether group | Analyte-induced cleavage of Si-O bond, releasing a fluorophore |
| Cyanide (CN⁻) | Conjugate addition to an electron-deficient alkene | Michael addition disrupts conjugation, causing a fluorescence shift |
| Heavy Metal Ions (e.g., Hg²⁺) | Desulfurization of the thiourea group | Irreversible reaction leads to a turn-on fluorescent response |
Interdisciplinary Research with Materials Science
The ability of the thiourea functional group to coordinate with metal ions opens up avenues for interdisciplinary research with materials science. Derivatives of this compound could serve as versatile ligands for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs).
These materials could exhibit interesting properties, such as porosity, luminescence, or catalytic activity, depending on the choice of metal center and the specific structure of the thiourea ligand. Furthermore, the incorporation of this compound into polymer backbones could lead to the development of functional materials for applications in sensing, separations, or as self-healing polymers, leveraging the dynamic nature of the hydrogen bonds formed by the thiourea unit.
Q & A
Q. What are the established synthetic routes for 1-[Amino(phenyl)methylidene]-3-phenylthiourea, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via condensation of phenyl isothiocyanate with a substituted benzamidine. Key steps include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of benzamidine derivatives to phenyl isothiocyanate to minimize side products.
- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert gas (N₂/Ar) to prevent hydrolysis .
- Temperature control : Reactions are exothermic; gradual heating to 60–80°C improves yield (reported 65–78% in analogous thiourea syntheses) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95% .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C=S bond ~1.68 Å in thiourea derivatives) .
- NMR spectroscopy : ¹H NMR shows aromatic protons (δ 7.2–7.8 ppm) and thiourea NH signals (δ 9.5–10.2 ppm). ¹³C NMR confirms the thiocarbonyl carbon at ~180 ppm .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., calculated for C₁₄H₁₃N₃S: 255.083 g/mol) .
Q. What are the primary applications of this compound in foundational chemical research?
- Methodological Answer :
- Ligand synthesis : Acts as a precursor for transition-metal complexes (e.g., Cu²⁺ or Pd²⁺) due to its S- and N-donor sites.
- Supramolecular chemistry : Hydrogen-bonding motifs (N–H···S) enable crystal engineering studies .
- Intermediate in heterocycle synthesis : Used to prepare thiazoles or triazines via cyclization with α-haloketones .
Advanced Research Questions
Q. How can factorial design optimize the synthesis and functionalization of this thiourea derivative?
- Methodological Answer : A 2³ factorial design evaluates three factors: temperature (60°C vs. 80°C), solvent (THF vs. DMF), and catalyst (none vs. triethylamine). Responses include yield, purity, and reaction time.
Q. How do crystallographic data resolve contradictions in reported bond configurations for this compound?
- Methodological Answer : Discrepancies in C=N vs. C–N bond lengths (e.g., 1.32 Å vs. 1.38 Å) arise from resonance stabilization. X-ray diffraction clarifies:
- Planarity : The thiourea core is planar, with delocalized electron density supporting partial double-bond character.
- Torsion angles : Phenyl substituents deviate by 5–15° from the plane, affecting reactivity .
Q. What computational methods validate the electronic properties of this compound for theoretical studies?
- Methodological Answer :
- DFT calculations : B3LYP/6-311G(d,p) basis set predicts HOMO-LUMO gaps (~4.2 eV), correlating with UV-Vis absorbance at 290–310 nm.
- Molecular docking : Simulates binding to enzymes (e.g., urease) with ∆G values < −7.5 kcal/mol, suggesting inhibitory potential .
Q. How can researchers integrate this compound into a theoretical framework for studying enzyme inhibition?
- Methodological Answer :
- Hypothesis : The thiourea moiety mimics substrate transition states in hydrolases.
- Experimental validation :
Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase).
Dose-response curves : Fit data to Hill equations to determine cooperativity.
Structural analogs : Compare inhibitory activity with methyl-/chloro-substituted derivatives to establish SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
